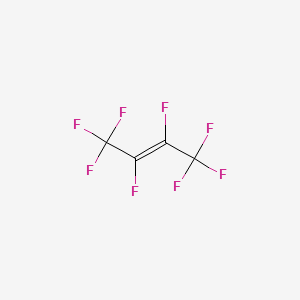

Octafluoro-2-butene

Cat. No. B1333372

Key on ui cas rn:

360-89-4

M. Wt: 200.03 g/mol

InChI Key: WSJULBMCKQTTIG-OWOJBTEDSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06664431B2

Procedure details

A 0.3 dm3-capacity tubular reactor made from stainless steel, provided with electric heating, with a thermocouple sheath, with pipes for feeding the starting components and discharging the reaction products, is charged with about 0.23 dm3 of a catalyst which is silicon dioxide promoted with potassium fluoride in an amount of 35 wt. %. The catalyst is heated in a stream of dry nitrogen with a gradual temperature increase from 180 to 350° C. for four hours. Then the temperature is lowered to 240° C., and 40 g of methyl ester of perfluorovaleric acid are fed with the rate of 20 g/hour. The gas mixture outgoing from the reactor is condensed in a trap cooled down to −30° C., and subjected to low-temperature rectification, as a result of which 27.4 g of perfluoro-2-butene are obtained. The yield of the target product is 95.1%.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

methyl ester

Quantity

40 g

Type

reactant

Reaction Step Four

[Compound]

Name

catalyst

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[Si](=O)=O.[F-:4].[K+].[F:6][C:7]([F:21])([C:11]([F:20])(F)[C:12]([F:18])(F)[C:13]([F:16])([F:15])[F:14])C(O)=O>>[F:4][C:7]([F:6])([F:21])[C:11]([F:20])=[C:12]([F:18])[C:13]([F:14])([F:15])[F:16] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

Step Four

[Compound]

|

Name

|

methyl ester

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F

|

Step Six

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

265 (± 85) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with electric heating, with a thermocouple sheath, with pipes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The catalyst is heated in a stream of dry nitrogen with a gradual temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is lowered to 240° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed in a trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled down to −30° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=C(C(F)(F)F)F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06664431B2

Procedure details

A 0.3 dm3-capacity tubular reactor made from stainless steel, provided with electric heating, with a thermocouple sheath, with pipes for feeding the starting components and discharging the reaction products, is charged with about 0.23 dm3 of a catalyst which is silicon dioxide promoted with potassium fluoride in an amount of 35 wt. %. The catalyst is heated in a stream of dry nitrogen with a gradual temperature increase from 180 to 350° C. for four hours. Then the temperature is lowered to 240° C., and 40 g of methyl ester of perfluorovaleric acid are fed with the rate of 20 g/hour. The gas mixture outgoing from the reactor is condensed in a trap cooled down to −30° C., and subjected to low-temperature rectification, as a result of which 27.4 g of perfluoro-2-butene are obtained. The yield of the target product is 95.1%.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

methyl ester

Quantity

40 g

Type

reactant

Reaction Step Four

[Compound]

Name

catalyst

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[Si](=O)=O.[F-:4].[K+].[F:6][C:7]([F:21])([C:11]([F:20])(F)[C:12]([F:18])(F)[C:13]([F:16])([F:15])[F:14])C(O)=O>>[F:4][C:7]([F:6])([F:21])[C:11]([F:20])=[C:12]([F:18])[C:13]([F:14])([F:15])[F:16] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

Step Four

[Compound]

|

Name

|

methyl ester

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F

|

Step Six

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

265 (± 85) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with electric heating, with a thermocouple sheath, with pipes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The catalyst is heated in a stream of dry nitrogen with a gradual temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is lowered to 240° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed in a trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled down to −30° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=C(C(F)(F)F)F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06664431B2

Procedure details

A 0.3 dm3-capacity tubular reactor made from stainless steel, provided with electric heating, with a thermocouple sheath, with pipes for feeding the starting components and discharging the reaction products, is charged with about 0.23 dm3 of a catalyst which is silicon dioxide promoted with potassium fluoride in an amount of 35 wt. %. The catalyst is heated in a stream of dry nitrogen with a gradual temperature increase from 180 to 350° C. for four hours. Then the temperature is lowered to 240° C., and 40 g of methyl ester of perfluorovaleric acid are fed with the rate of 20 g/hour. The gas mixture outgoing from the reactor is condensed in a trap cooled down to −30° C., and subjected to low-temperature rectification, as a result of which 27.4 g of perfluoro-2-butene are obtained. The yield of the target product is 95.1%.

[Compound]

Name

stainless steel

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

[Compound]

Name

methyl ester

Quantity

40 g

Type

reactant

Reaction Step Four

[Compound]

Name

catalyst

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Six

Name

Identifiers

|

REACTION_CXSMILES

|

[Si](=O)=O.[F-:4].[K+].[F:6][C:7]([F:21])([C:11]([F:20])(F)[C:12]([F:18])(F)[C:13]([F:16])([F:15])[F:14])C(O)=O>>[F:4][C:7]([F:6])([F:21])[C:11]([F:20])=[C:12]([F:18])[C:13]([F:14])([F:15])[F:16] |f:1.2|

|

Inputs

Step One

[Compound]

|

Name

|

stainless steel

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[Si](=O)=O

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[F-].[K+]

|

Step Four

[Compound]

|

Name

|

methyl ester

|

|

Quantity

|

40 g

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

FC(C(=O)O)(C(C(C(F)(F)F)(F)F)(F)F)F

|

Step Six

[Compound]

|

Name

|

catalyst

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

265 (± 85) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

provided with electric heating, with a thermocouple sheath, with pipes

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The catalyst is heated in a stream of dry nitrogen with a gradual temperature

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is lowered to 240° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

condensed in a trap

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

cooled down to −30° C.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

FC(C(=C(C(F)(F)F)F)F)(F)F

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 27.4 g |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |